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Compound of Interest

Compound Name: 4-Iodo-1-acetyl-7-azaindole

Cat. No.: B1312628 Get Quote

Authored for researchers, scientists, and drug development professionals, this guide provides a

comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 4-Iodo-1-
acetyl-7-azaindole, alongside detailed experimental protocols for data acquisition.

Introduction
4-Iodo-1-acetyl-7-azaindole is a halogenated heterocyclic compound of interest in medicinal

chemistry and drug discovery. The 7-azaindole scaffold is a well-established pharmacophore,

and the introduction of an iodine atom at the 4-position provides a versatile handle for further

chemical modifications, such as cross-coupling reactions. The N-acetyl group modifies the

electronic properties and potential hydrogen bonding capabilities of the core structure. Accurate

spectroscopic characterization is paramount for confirming the identity, purity, and structure of

this molecule in any research and development setting. This document outlines the anticipated

spectroscopic data and the methodologies to obtain them.

Predicted Spectroscopic Data
While extensive experimental spectra for 4-Iodo-1-acetyl-7-azaindole are not widely

published, the following tables summarize the expected data based on the analysis of its

structural components and comparison with similar molecules.

Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm), Spectrometer Frequency: 400 MHz
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~ 8.2-8.4 d ~ 5.0 H6

~ 7.5-7.7 d ~ 3.5 H2

~ 7.1-7.3 d ~ 5.0 H5

~ 6.6-6.8 d ~ 3.5 H3

~ 2.7 s - -COCH₃

Note: The chemical shifts are estimations and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz

Chemical Shift (δ, ppm) Assignment

~ 168-170 C=O (acetyl)

~ 148-150 C7a

~ 144-146 C6

~ 130-132 C2

~ 128-130 C3a

~ 118-120 C5

~ 108-110 C3

~ 85-90 C4

~ 24-26 -COCH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100-3000 Medium Aromatic C-H stretch

~ 1700-1720 Strong C=O stretch (amide)

~ 1600-1450 Medium-Strong
Aromatic C=C and C=N

stretching

~ 1350-1370 Strong C-N stretch

~ 600-800 Medium C-I stretch

Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI+)

m/z (amu) Ion Formation

286.9676 [M+H]⁺

308.9495 [M+Na]⁺

324.9235 [M+K]⁺

Note: The m/z values are predicted for the most abundant isotopes.[1]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 4-Iodo-1-
acetyl-7-azaindole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in

approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

clean vial. The solution is then transferred to a 5 mm NMR tube.[2]

Data Acquisition:
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Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR: A standard single-pulse experiment is used. Typically, 16 to 64 scans are

acquired with a relaxation delay of 1-2 seconds.[2]

¹³C NMR: A proton-decoupled experiment is performed. A larger number of scans (e.g.,

1024 or more) is typically required due to the lower natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier

transformation. The resulting spectrum is then phased and baseline-corrected. Chemical

shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy
Sample Preparation (Solid):

KBr Pellet: Grind 1-2 mg of the compound with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then

pressed into a thin, transparent pellet using a hydraulic press.

Nujol Mull: If the sample is sensitive to pressure or moisture, a Nujol mull can be prepared.

A small amount of the solid is ground with a few drops of Nujol (mineral oil) to create a

paste, which is then pressed between two salt plates (e.g., KBr or NaCl).[3][4][5]

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure: A background spectrum of the empty sample compartment (or the pure KBr

pellet/salt plates) is recorded first. The sample is then placed in the IR beam path, and the

sample spectrum is acquired. The instrument software automatically ratios the sample

spectrum against the background to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile. Further dilution to the µg/mL or ng/mL

range may be necessary depending on the instrument's sensitivity.

Data Acquisition:

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI),

coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

Procedure: The sample solution is introduced into the ion source, typically via direct

infusion or through a liquid chromatography (LC) system. For halogenated compounds,

the isotopic pattern is a key diagnostic feature. Iodine is monoisotopic (¹²⁷I), which

simplifies the spectrum compared to compounds with chlorine or bromine.[6] High-

resolution mass spectrometry (HRMS) is recommended to confirm the elemental

composition.

Visualization of Analytical Workflow
The logical flow for the complete spectroscopic characterization of 4-Iodo-1-acetyl-7-
azaindole is depicted below. This workflow ensures a systematic approach from sample

handling to final data integration for structural confirmation.
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Caption: Workflow for spectroscopic analysis of 4-Iodo-1-acetyl-7-azaindole.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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